Niobium(V)oxalatehydrate

Description

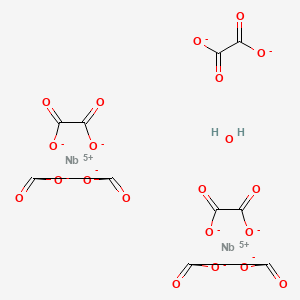

Niobium(V) oxalate hydrate, also known as niobium(V) oxalate hexahydrate or oxalic acid niobium salt (CAS 1660137-09-6), is a coordination compound where niobium(V) cations (Nb⁵⁺) are complexed with oxalate (C₂O₄²⁻) ligands and water molecules . Its empirical formula is typically represented as Nb(C₂O₄)₃·xH₂O, with variations depending on hydration states. This compound is highly soluble in aqueous solutions, making it a critical precursor for synthesizing niobium-based materials such as oxides, catalysts, and functional ceramics .

Properties

IUPAC Name |

niobium(5+);oxalate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C2H2O4.2Nb.H2O/c5*3-1(4)2(5)6;;;/h5*(H,3,4)(H,5,6);;;1H2/q;;;;;2*+5;/p-10 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLABTOOVBNJCD-UHFFFAOYSA-D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Nb+5].[Nb+5] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Nb2O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless powder; [Alfa Aesar MSDS] | |

| Record name | Niobium oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21348-59-4 | |

| Record name | Ethanedioic acid, niobium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid, niobium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Niobium pentoxide (Nb₂O₅) or hydrated niobium oxide reacts with oxalic acid (H₂C₂O₄) in an aqueous medium to form a soluble niobium oxalate complex. The general reaction proceeds as follows:

The stoichiometric ratio of oxalic acid to niobium is critical, typically maintained between 4:1 and 5:1 to ensure complete complexation of niobium ions.

Industrial-Scale Production

A patented industrial process outlines the following steps for synthesizing niobium oxalate derivatives:

-

Digestion : Niobium pentoxide (100–200 mesh) is combined with oxalic acid (1.5–3.0 M) and heated to 90–110°C for 4–6 hours under reflux.

-

Crystallization : The solution is cooled to 4–25°C to precipitate unreacted oxalic acid, which is removed via filtration.

-

Evaporation : The filtrate is concentrated under reduced pressure (70–180 mmHg) to a density of 1,150–1,300 g/L.

-

Hydration : Deionized water is added to the concentrate, followed by slow cooling to 10–20°C to crystallize the hydrated niobium oxalate.

-

Drying : The crystals are vacuum-dried at 50–80°C to yield a free-flowing powder.

Table 1: Key Parameters for Industrial Synthesis

| Parameter | Range/Value | Purpose |

|---|---|---|

| Oxalic acid concentration | 1.5–3.0 M | Ensure complete Nb dissolution |

| Digestion temperature | 90–110°C | Accelerate reaction kinetics |

| Evaporation pressure | 70–180 mmHg | Prevent premature crystallization |

| Final product solubility | 60–160 g Nb/L H₂O | Guarantee water solubility |

Alternative Routes Using Niobium Halides

While less common due to handling challenges, niobium pentachloride (NbCl₅) can serve as a precursor in non-aqueous or mixed-solvent systems. This method is favored for high-purity applications but requires stringent moisture control.

Chloride-Based Synthesis

NbCl₅ is dissolved in anhydrous ethanol, followed by incremental addition of oxalic acid dihydrate. The mixture is stirred at 40–60°C for 12–24 hours, during which HCl gas evolves:

The reaction is quenched with ice water, and the product is isolated via rotary evaporation.

Table 2: Comparison of Precursor Systems

| Precursor | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nb₂O₅ | H₂O | 90–110 | 85–92 | 98–99.5 |

| NbCl₅ | Ethanol/H₂O | 40–60 | 78–85 | 99.8–99.9 |

Recrystallization and Purification Techniques

Crude niobium(V) oxalate hydrate often contains residual oxalic acid or metallic impurities, necessitating recrystallization. A two-step purification process is employed:

-

Acidic Recrystallization : The crude product is dissolved in 0.1 M oxalic acid at 80°C, filtered through a 0.2 μm membrane, and cooled to 5°C to precipitate pure crystals.

-

Chelation Chromatography : For ultra-high-purity applications (e.g., optical materials), the compound is passed through a EDTA-functionalized resin column to sequester trace metal ions.

Analytical Characterization

Quality control protocols for niobium(V) oxalate hydrate involve:

-

Thermogravimetric Analysis (TGA) : Confirms hydration state via mass loss at 125°C (water) and 630°C (oxalate decomposition).

-

X-ray Diffraction (XRD) : Monoclinic crystal structure (space group P2₁/c) with lattice parameters a = 12.34 Å, b = 9.87 Å, c = 10.21 Å.

-

Inductively Coupled Plasma (ICP) : Verifies niobium content (18.2–19.8 wt%) and detects impurities (<50 ppm Fe, <20 ppm Ta) .

Chemical Reactions Analysis

Types of Reactions

Niobium(V)oxalatehydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form niobium pentoxide (Nb₂O₅).

Reduction: It can be reduced to form lower oxidation states of niobium.

Substitution: It can undergo substitution reactions with other ligands to form different niobium complexes.

Common Reagents and Conditions

Oxidation: Heating niobium(V) oxalate hydrate in the presence of oxygen or air can lead to the formation of niobium pentoxide.

Reduction: Reducing agents such as hydrogen or carbon monoxide can be used to reduce niobium(V) oxalate hydrate.

Substitution: Ligands such as hydroxy acids can be used to substitute the oxalate groups in niobium(V) oxalate hydrate.

Major Products Formed

Niobium Pentoxide (Nb₂O₅): Formed through oxidation.

Niobium Complexes: Formed through substitution reactions with various ligands.

Scientific Research Applications

Scientific Research Applications

-

Catalysis

- Niobium(V) oxalate hydrate serves as a precursor for niobium oxide catalysts. These catalysts are utilized in reactions such as selective oxidation and hydrocarbon conversion. The aqueous preparation of supported niobium oxide catalysts has been shown to improve reaction efficiencies significantly .

- Case Study: In one study, supported niobium oxide catalysts prepared from niobium oxalate demonstrated effectiveness in pollution abatement processes, showcasing their potential in environmental applications .

-

Materials Science

- The compound is employed in the production of piezoelectric materials, particularly lead zirconate titanate (PZT). Doping PZT with niobium(V) oxalate hydrate enhances its piezoelectric properties, making it suitable for sensors and actuators .

- Table 1 summarizes the comparison of piezoelectric properties of PZT with and without niobium doping:

Composition Piezoelectric Constant (d33) Remarks Pure PZT 300 pC/N Standard performance PZT + Niobium Doping 400 pC/N Improved performance - Biomedical Applications

-

Synthesis of Nanocomposites

- Niobium(V) oxalate hydrate is integral in synthesizing niobium oxide-based porous nanocomposites. These materials exhibit high surface areas and porosity, which are advantageous for applications in catalysis and adsorption processes .

- Case Study: A study demonstrated the formation of porous nanocomposites through the thermal decomposition of niobium oxalate hydrate at elevated temperatures, resulting in materials suitable for catalytic applications .

Chemical Reactions and Mechanisms

Niobium(V) oxalate hydrate undergoes various chemical transformations that are crucial for its applications:

- Oxidation : The compound can be oxidized to form niobium pentoxide when heated in an oxygen-rich environment.

- Reduction : Under specific conditions, it can be reduced to lower oxidation states of niobium.

- Substitution Reactions : The oxalate ligands can be substituted with other ligands to create different niobium complexes, expanding its utility in diverse chemical reactions .

Mechanism of Action

The mechanism of action of niobium(V) oxalate hydrate involves its ability to form complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to various chemical and biological effects. For example, in catalytic applications, niobium(V) oxalate hydrate can facilitate oxidation and reduction reactions by providing a stable niobium center that can interact with reactants .

Comparison with Similar Compounds

Data Tables Summarizing Key Differences

Table 1: Solubility and Thermal Behavior

| Compound | Solubility in Water | Decomposition Temperature (°C) |

|---|---|---|

| Niobium(V) oxalate hydrate | High | ~300 |

| Niobium(V) oxide | None >2500 | |

| Niobium(V) ethoxide | None (soluble in ethanol) | ~200 (hydrolysis) |

Research Trends and Industrial Outlook

- Catalyst Development : Niobium oxalate’s role in producing mixed-metal oxides (e.g., Mo-Nb systems) is expanding, with patents highlighting its efficiency in selective oxidation .

- Sustainability : The compound’s solubility and low-temperature processing align with green chemistry goals, reducing energy consumption in material synthesis .

- Challenges : Competition from alkoxide precursors (e.g., ethoxide) persists in thin-film applications, but oxalate’s stability in water offers scalability advantages .

Biological Activity

Niobium(V) oxalate hydrate (NbOxA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and photocatalysis. This article explores the biological activity of NbOxA, highlighting its properties, synthesis, and applications based on diverse research findings.

Niobium(V) oxalate hydrate is typically synthesized through the reaction of niobium pentoxide with oxalic acid in an aqueous solution. The resulting compound can be represented by the formula . The synthesis process often involves thermal decomposition, where the hydrated form is heated to produce niobium oxide, which retains catalytic properties .

Catalytic Properties

Niobium(V) oxalate hydrate has been identified as an effective catalyst in various organic reactions. Notably, it has demonstrated efficacy in the direct formation of amides from carboxylic acids and amines, showcasing its potential in organic synthesis . This reaction is significant due to its applicability in pharmaceutical chemistry, where amides are prevalent.

Photocatalytic Activity

Recent studies have indicated that niobium oxides derived from NbOxA exhibit photocatalytic properties. For instance, niobium oxide samples synthesized from NbOxA were tested for their ability to degrade rhodamine B under UV light. Results showed that these photocatalysts achieved degradation rates exceeding 98%, indicating their effectiveness in environmental remediation applications . The photocatalytic efficiency is influenced by the crystalline structure of niobium oxides, with pseudohexagonal forms showing superior performance .

1. Photocatalytic Degradation of Dyes

In a study focusing on the degradation of organic dyes, NbOxA-based photocatalysts were employed to assess their effectiveness. The results demonstrated that different crystalline phases of niobium oxide derived from NbOxA exhibited varying degrees of photocatalytic activity. The highest degradation rates were observed with pseudohexagonal Nb2O5, achieving nearly complete degradation within 120 minutes .

| Sample | Degradation Rate (%) | Crystalline Phase |

|---|---|---|

| nc-Nb2O5 (550°C) | 98 | Pseudohexagonal |

| nf-Nb2O5 (550°C) | 96 | Pseudohexagonal |

| nc-Nb2O5 (700°C) | 63 | Orthorhombic |

| nf-Nb2O5 (700°C) | 51 | Orthorhombic |

| nc-Nb2O5 (1100°C) | 13 | Monoclinic |

2. Enzymatic Reactions

Niobium(V) oxalate hydrate has also been explored as a racemization agent in dynamic kinetic resolution processes involving lipases. While initial results showed moderate success in racemization efficiency compared to other catalysts like niobium phosphate, further optimization could enhance its utility in chiral compound synthesis .

Q & A

Q. What synthesis parameters critically influence the crystallinity and purity of Niobium(V) oxalate hydrate?

Methodological Answer:

- Precursor selection (e.g., niobium pentoxide vs. ammonium oxalate) and molar ratios (e.g., 1:7 Nb₂O₅:KHSO₄) directly affect phase purity .

- pH control (9–10) during precipitation ensures complete oxalate removal, verified via Pb(NO₃)₂ testing .

- Thermal treatment (e.g., 80–100°C for esterification in Pechini’s method) optimizes precursor reactivity for downstream applications .

Q. Which analytical techniques are most effective for verifying structural integrity post-synthesis?

Methodological Answer:

Q. How does pH adjustment during synthesis impact precursor solubility and reactivity?

Methodological Answer:

Q. What are the optimal storage conditions to prevent degradation of Niobium(V) oxalate hydrate?

Methodological Answer:

Q. How can residual oxalate content be quantified after synthesis?

Methodological Answer:

- Titration with KMnO₄ under acidic conditions to determine unreacted oxalate .

- ICP-OES analysis of Nb:Oxalate molar ratios to confirm stoichiometric integrity .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in thermal decomposition pathways reported across studies?

Methodological Answer:

Q. How do coordination environments of Nb⁵⁺ in oxalate complexes influence catalytic performance in hydrodeoxygenation (HDO)?

Methodological Answer:

Q. What strategies mitigate phase segregation in Niobium(V) oxalate-derived nanocomposites?

Methodological Answer:

Q. Why do conflicting reports exist regarding the solubility of Niobium(V) oxalate in aqueous vs. organic media?

Methodological Answer:

Q. How can in situ techniques elucidate real-time structural evolution during calcination?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.